REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4]([O:17][CH3:18])=[N:5][C:6]2[N:7]([CH:10]=[C:11]([C:13]([NH:15][OH:16])=[NH:14])[N:12]=2)[C:8]=1[CH3:9])[CH3:2].CO[C:21](OC)(N(C)C)[CH3:22]>>[CH2:1]([C:3]1[C:4]([O:17][CH3:18])=[N:5][C:6]2[N:7]([CH:10]=[C:11]([C:13]3[N:14]=[C:21]([CH3:22])[O:16][N:15]=3)[N:12]=2)[C:8]=1[CH3:9])[CH3:2]
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Name
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6-ethyl-N-hydroxy-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamidine
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Quantity
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1.7 g
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Type
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reactant
|
Smiles
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C(C)C=1C(=NC=2N(C1C)C=C(N2)C(=N)NO)OC
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Name
|
|
Quantity
|
3.5 mL
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Type
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reactant
|
Smiles
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COC(C)(N(C)C)OC
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the resulting mixture was evaporated to dryness
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Type
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CUSTOM
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Details
|
purified by flash chromatography
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Type
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CUSTOM
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Details
|
The resulting solid was crystallized from aqueous methanol
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Name
|
|
Type
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product
|
Smiles
|
C(C)C=1C(=NC=2N(C1C)C=C(N2)C2=NOC(=N2)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |